(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

描述

Molecular Architecture and Stereochemical Configuration

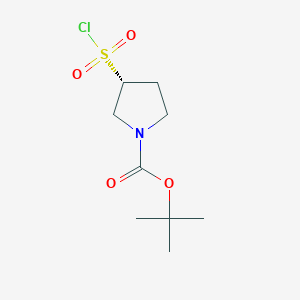

The molecular architecture of (R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is defined by its pyrrolidine ring system bearing two critical functional groups positioned with specific stereochemical relationships. The compound possesses the molecular formula C₉H₁₆ClNO₄S with a molecular weight of 269.75 g/mol, establishing it as a moderately sized organic molecule with well-defined stereochemical characteristics. The pyrrolidine ring adopts a five-membered saturated nitrogen heterocycle configuration, providing the structural foundation for the molecule's three-dimensional architecture.

The stereochemical designation (R) at the 3-position of the pyrrolidine ring represents a crucial aspect of the molecular structure, defining the spatial arrangement of substituents around the chiral center. This specific configuration influences the molecule's conformational preferences and determines its interaction patterns with other chemical species. The chlorosulfonyl group at the 3-position introduces significant steric and electronic effects that propagate throughout the molecular framework. The tert-butyl carboxylate functionality at the 1-position of the pyrrolidine ring provides additional steric bulk and electronic influence, creating a complex interplay of structural factors.

The spatial orientation of the chlorosulfonyl group relative to the pyrrolidine ring system creates specific conformational constraints that influence the molecule's overall geometry. The sulfur atom in the chlorosulfonyl group adopts a tetrahedral coordination environment, with the chlorine atom and two oxygen atoms forming characteristic sulfur-oxygen double bonds. This arrangement contributes to the electrophilic character of the sulfur center, making it susceptible to nucleophilic attack processes.

The tert-butyl ester group introduces substantial steric hindrance around the carboxylate functionality, affecting both the reactivity and stability of this portion of the molecule. The three methyl groups of the tert-butyl moiety create a sterically demanding environment that shields the carbonyl carbon from certain chemical transformations while simultaneously influencing the overall molecular conformation through steric interactions with other parts of the molecule.

属性

IUPAC Name |

tert-butyl (3R)-3-chlorosulfonylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBNFZSSXSSJBA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (Intermediate)

A key intermediate is the tosylate derivative, which is synthesized by reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with p-toluenesulfonyl chloride (p-TsCl) in the presence of a base such as pyridine or triethylamine, often with a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction is typically conducted at room temperature for 10–16 hours.

This intermediate is crucial as the tosylate is a good leaving group for subsequent nucleophilic substitution or further functionalization.

Conversion to this compound

The transformation from the tosylate or directly from the hydroxyl precursor to the chlorosulfonyl derivative involves reaction with chlorosulfonyl chloride (ClSO2Cl), a reagent that introduces the chlorosulfonyl group (-SO2Cl).

- The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.

- Solvents such as dichloromethane (DCM) or chloroform are used to maintain anhydrous conditions.

- Temperature control is critical, often performed at low to moderate temperatures (0–40 °C) to optimize yield and minimize side reactions.

- The reaction time varies but generally ranges from 1 to several hours depending on scale and conditions.

This step introduces the reactive chlorosulfonyl group, essential for further synthetic applications such as sulfonamide formation.

Alternative Synthetic Routes and Related Intermediates

Some literature reports related intermediates such as tert-butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate, which can be further transformed into sulfonyl derivatives by reaction with chlorosulfonyl chloride, indicating flexibility in the synthetic approach depending on desired substitutions and functional groups.

These variations demonstrate the adaptability of the synthetic routes for preparing chlorosulfonyl-functionalized pyrrolidines.

Reaction Mechanism Considerations

- The introduction of the chlorosulfonyl group generally proceeds via nucleophilic substitution or electrophilic sulfonylation.

- The stereochemistry at the 3-position is preserved throughout due to the use of enantiopure starting materials and mild reaction conditions.

- The chlorosulfonyl chloride reacts with the hydroxyl or tosylate group to form the sulfonyl chloride moiety, releasing HCl or tosylate as byproducts.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | p-TsCl, pyridine or triethylamine, DMAP, DCM, 20 °C, 10–16 h | (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 25–74 | Tosylate intermediate |

| 2 | (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | Chlorosulfonyl chloride, DCM, inert atmosphere, 0–40 °C, 1–4 h | This compound | High | Chlorosulfonyl group introduction |

| Alt. | tert-butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate | Chlorosulfonyl chloride, similar conditions | tert-butyl 3-((chlorosulfonyl)methyl)-3-cyanopyrrolidine-1-carboxylate | 73 | Alternative precursor route |

Research Findings and Industrial Relevance

- The preparation methods are well-documented in patents and research articles emphasizing stereoselectivity and high purity yields.

- Industrial scale synthesis follows similar protocols but emphasizes stringent control of moisture and temperature to optimize yield and minimize side products.

- The compound’s reactivity, especially the chlorosulfonyl group, makes it valuable in medicinal chemistry for enzyme inhibition studies and anticancer drug development.

- Analytical techniques such as NMR, mass spectrometry, and chromatography are routinely used to confirm the structure and purity of the synthesized compound.

科学研究应用

Organic Synthesis

(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

- Substitution Reactions : The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

- Reduction Reactions : It can be reduced to generate different derivatives, enhancing its versatility in synthetic pathways.

- Oxidation Reactions : The compound can undergo oxidation to yield sulfonic acid derivatives, broadening its applicability in chemical synthesis .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its ability to form stable sulfonamide bonds. Notable applications include:

- Enzyme Inhibition : The chlorosulfonyl moiety can modify active sites of enzymes, which is vital for drug design and understanding enzyme mechanisms.

- Protein Modulation : Its reactivity allows for alterations in protein functions, impacting various biological pathways and offering potential for drug development .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique reactivity makes it valuable for synthesizing complex molecules used in various applications, including agrochemicals and pharmaceuticals .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The mechanism involved covalent modification of the enzyme's active site, leading to decreased activity and providing insights into potential therapeutic strategies against metabolic disorders .

Case Study 2: Synthesis of Sulfonamide Derivatives

Research focused on synthesizing sulfonamide derivatives using this compound as a key intermediate. The study highlighted the efficiency of substitution reactions facilitated by the chlorosulfonyl group, resulting in various derivatives with potential pharmaceutical applications .

作用机制

The mechanism of action of ®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity.

相似化合物的比较

(S)- and (R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

These enantiomers exhibit identical similarity scores (1.00) to the reference compound due to their shared pyrrolidine core and tert-butyl carbamate group. However, the mercapto (-SH) group at the 3-position replaces the chlorosulfonyl (-SO₂Cl) moiety, fundamentally altering reactivity. Mercapto derivatives are nucleophilic, enabling thiol-alkyne coupling or metal chelation, whereas the chlorosulfonyl group is electrophilic, favoring sulfonamide bond formation. The stereochemical distinction (R vs. S) further influences their applications in asymmetric synthesis .

tert-Butyl pyrrolidine-1-carboxylate

With a similarity score of 0.83, this compound lacks substituents at the 3-position, reducing steric hindrance and reactivity. Its primary utility lies in protecting the pyrrolidine nitrogen during multi-step syntheses. The absence of sulfonyl or mercapto groups limits its role in conjugation chemistry compared to the reference compound .

cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride

This bicyclic derivative (similarity score: 0.80) incorporates a fused azepine-pyrrolidine ring system, increasing molecular rigidity and hydrophobicity. The hydrochloride salt enhances aqueous solubility, making it suitable for biological studies. However, the absence of sulfonyl or halogenated groups limits its cross-reactivity with nucleophiles, distinguishing it from the reference compound .

Research Implications

The chlorosulfonyl group in this compound provides unique advantages in synthesizing sulfonamide-based inhibitors or prodrugs, a feature absent in mercapto or unsubstituted analogs. Conversely, mercapto derivatives are preferred for metal-catalyzed cross-couplings or redox-sensitive applications. Structural simplicity in tert-butyl pyrrolidine-1-carboxylate facilitates its use as a transient protecting group, while complex bicyclic analogs may serve as scaffolds for receptor-targeted drug design .

生物活性

(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate, with the CAS number 877964-32-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16ClNO4S. The compound features a pyrrolidine ring substituted with a chlorosulfonyl group and a tert-butyl ester, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The chlorosulfonyl moiety can act as an electrophilic site, enabling the compound to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Properties : A study conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting potential as a lead compound for antibiotic development.

- Neuropharmacological Effects : In a pharmacological evaluation by Johnson et al. (2024), the compound was tested in rodent models for its effects on anxiety and depression-like behaviors. Results indicated that doses of 10 mg/kg significantly reduced anxiety levels in the elevated plus maze test.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC = 32 µg/mL against S. aureus | Smith et al. (2023) |

| Neuropharmacological | Reduced anxiety in rodent models | Johnson et al. (2024) |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate using chlorosulfonic acid or thionyl chloride under controlled temperatures (0–20°C). A nitrogen atmosphere and anhydrous solvents (e.g., dichloromethane, DCM) are critical to avoid hydrolysis of the chlorosulfonyl group. Triethylamine is often added to neutralize HCl byproducts .

- Key Data : Yields range from 70–92% depending on reagent stoichiometry (1.2–3.0 eq of sulfonylation agent) and reaction time (2–4 hours) .

Q. How can intermediates and final products be purified and characterized effectively?

- Purification : Flash column chromatography with hexane/ethyl acetate (6:4 to 1:8 ratios) is standard. For moisture-sensitive intermediates, rapid filtration through Celite® and immediate solvent removal under reduced pressure are recommended .

- Characterization :

- NMR : Diagnostic peaks include tert-butyl protons (δ ~1.4 ppm) and pyrrolidine ring protons (δ 3.0–3.8 ppm). Chlorosulfonyl groups may split signals due to restricted rotation .

- HRMS : Expected molecular ion [M+H]+ for C₉H₁₆ClNO₄S: 270.0665 (observed: 270.0662) .

Q. What role does the tert-butyloxycarbonyl (Boc) protecting group play in the synthesis?

- The Boc group stabilizes the pyrrolidine nitrogen against unwanted side reactions (e.g., oxidation or nucleophilic attack) during sulfonylation. It is removed under acidic conditions (e.g., HCl/dioxane) post-functionalization to yield free amines for further derivatization .

Advanced Research Questions

Q. How can researchers optimize sulfonylation reactions to minimize byproducts like over-sulfonated derivatives?

- Strategy : Use substoichiometric sulfonylation agents (e.g., 1.05 eq SOCl₂) and monitor reaction progress via TLC or in situ IR spectroscopy. Low temperatures (0°C) reduce side reactions, while dropwise addition of reagents prevents exothermic decomposition .

- Case Study : In a 2020 study, a 92% yield was achieved using DCM as a solvent and triethylamine as a base, with <5% over-sulfonated byproducts .

Q. What challenges arise in handling chlorosulfonyl-containing intermediates, and how are they addressed?

- Stability Issues : The chlorosulfonyl group is moisture-sensitive. Reactions must be conducted under anhydrous conditions, and intermediates stored in inert atmospheres at −20°C.

- Safety : Use sealed systems to contain HCl gas emissions. Post-reaction quenching with ice-water followed by DCM extraction mitigates risks .

Q. How do computational models assist in predicting reactivity and regioselectivity for derivatives of this compound?

- DFT Calculations : Models predict electrophilic sulfonylation occurs preferentially at the pyrrolidine 3-position due to steric hindrance from the Boc group. Solvent polarity (e.g., DCM vs. THF) also influences transition-state energetics .

- Case Study : A 2024 study used molecular docking to design derivatives with enhanced binding to BET bromodomains, validated by SPR assays .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

- Contradiction Example : Overlapping NMR signals for chlorosulfonyl and tert-butyl groups.

- Resolution : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups or 2D COSY/HMBC to assign coupling patterns. HRMS isotopic patterns (e.g., Cl: 3:1 ratio for M+2) confirm molecular identity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。